![molecular formula C21H25ClN2O4S B426389 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B426389.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with a molecular formula of C21H25ClN2O4S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves multiple steps. The process typically begins with the preparation of the 4-chlorophenylsulfonyl chloride, which is then reacted with 3,4-dimethylaniline to form the intermediate product. This intermediate is further reacted with tetrahydro-2-furanylmethylamine under specific conditions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mecanismo De Acción
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
When compared to similar compounds, N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(tetrahydro-2-furanylmethyl)acetamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The presence of the tetrahydrofuran ring and the specific arrangement of the chlorophenyl and sulfonyl groups contribute to the unique characteristics of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide .
Propiedades
Fórmula molecular |
C21H25ClN2O4S |
|---|---|
Peso molecular |
437g/mol |
Nombre IUPAC |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15-5-8-18(12-16(15)2)24(14-21(25)23-13-19-4-3-11-28-19)29(26,27)20-9-6-17(22)7-10-20/h5-10,12,19H,3-4,11,13-14H2,1-2H3,(H,23,25) |
Clave InChI |
KYXKIQYVJFZZHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Solubilidad |
40.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclohexyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B426307.png)
![N-(4-bromo-2-fluorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B426309.png)
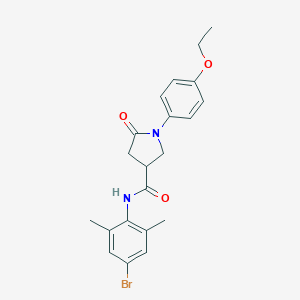
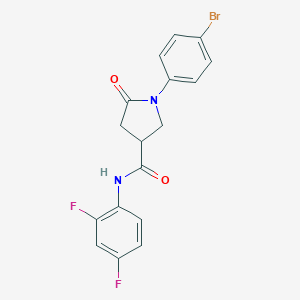
![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426313.png)

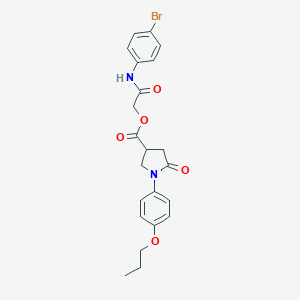
![N-(4-chlorobenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426320.png)
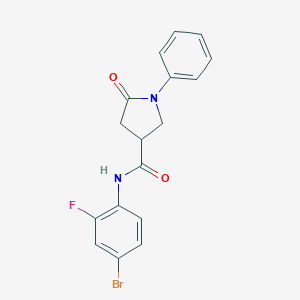

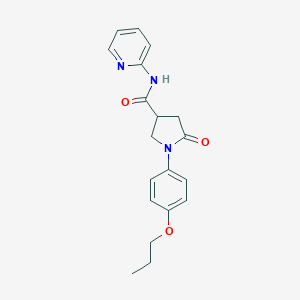
![2-[(2-Methylphenyl)amino]-2-oxoethyl 5-oxo-1-(4-propoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B426325.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426329.png)
